molecular formula C11H20N2O2 B1376061 Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1352926-02-3

Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1376061
CAS No.: 1352926-02-3
M. Wt: 212.29 g/mol
InChI Key: SSLHAXMFLXPQSV-UHFFFAOYSA-N
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Description

Tert-butyl 6-(methylamino)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound that features a tert-butyl ester group, a methylamino group, and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(methylamino)-3-azabicyclo[310]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate stands out due to its bicyclic structure and the presence of both tert-butyl ester and methylamino groups.

Properties

IUPAC Name

tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-8(6-13)9(7)12-4/h7-9,12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLHAXMFLXPQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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